molecular formula C21H25FN2O2 B4406149 1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine

1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine

Cat. No. B4406149
M. Wt: 356.4 g/mol
InChI Key: BALYCPRUZKLVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine, also known as FIBP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FIBP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors, particularly the serotonin receptor. This compound has been shown to bind to the serotonin receptor with high affinity, and it may modulate the activity of this receptor in a manner that is dependent on the subtype of the receptor and the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to modulate the activity of the serotonin receptor, leading to changes in intracellular signaling pathways and cellular responses. In vivo, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine in lab experiments is its high affinity for the serotonin receptor, which makes it a useful tool compound for the study of this receptor. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine. One potential direction is the development of this compound-based drugs for the treatment of anxiety and depression. Another direction is the investigation of this compound's effects on other neurotransmitter receptors, particularly those involved in pain and addiction. Additionally, the development of this compound analogs with improved pharmacological properties may be a promising direction for future research.

Scientific Research Applications

1-(2-fluorophenyl)-4-(4-isobutoxybenzoyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, this compound has been studied for its effects on neurotransmitter receptors, particularly the serotonin receptor. In pharmacology, this compound has been investigated for its potential as a tool compound for the study of various biological processes.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-16(2)15-26-18-9-7-17(8-10-18)21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALYCPRUZKLVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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